
(S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound features a pyridine ring attached to a pyrrolidine ring, with a carboxamide group at the 3-position of the pyrrolidine ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine derivative.
Applications De Recherche Scientifique
(S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of pyrrolidine and pyridine derivatives on biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can interact with the active sites of these targets, potentially inhibiting or activating their function. The carboxamide group can form hydrogen bonds with amino acid residues in the target, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride: The enantiomer of the compound, which may have different biological activity.
N-(Pyridin-2-yl)pyrrolidine-3-carboxamide: The non-salt form of the compound, which may have different solubility and reactivity.
N-(Pyridin-3-yl)pyrrolidine-3-carboxamide dihydrochloride: A similar compound with the pyridine ring attached at a different position, which may affect its interaction with molecular targets.
Uniqueness
(S)-N-(Pyridin-2-yl)pyrrolidine-3-carboxamide dihydrochloride is unique due to its specific stereochemistry and the presence of both pyridine and pyrrolidine rings. This combination of features can result in unique interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H15Cl2N3O |
|---|---|
Poids moléculaire |
264.15 g/mol |
Nom IUPAC |
(3S)-N-pyridin-2-ylpyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C10H13N3O.2ClH/c14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9;;/h1-3,5,8,11H,4,6-7H2,(H,12,13,14);2*1H/t8-;;/m0../s1 |
Clé InChI |
JSYAGOUQHDKPHG-JZGIKJSDSA-N |
SMILES isomérique |
C1CNC[C@H]1C(=O)NC2=CC=CC=N2.Cl.Cl |
SMILES canonique |
C1CNCC1C(=O)NC2=CC=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12991579.png)
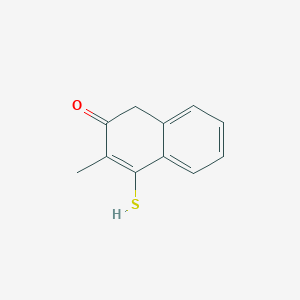

![1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one](/img/structure/B12991594.png)

![S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B12991605.png)
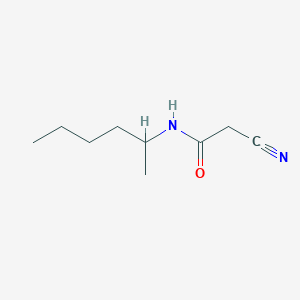


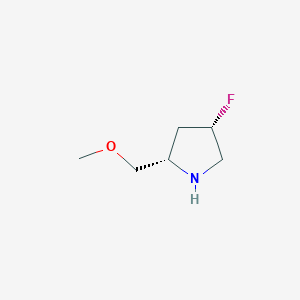

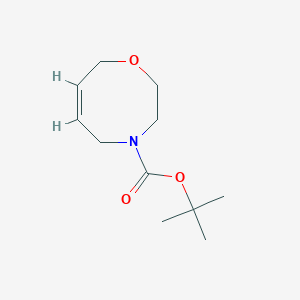
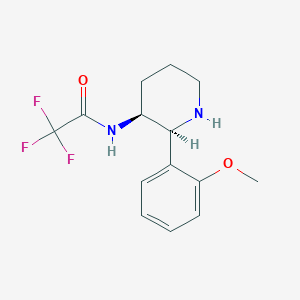
![N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide](/img/structure/B12991667.png)
